8-Oxa-2-azaspiro[4.5]decan-6-ol
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Overview
Description
8-Oxa-2-azaspiro[4.5]decan-6-ol is a spirocyclic compound that features a unique structure with a spiro junction connecting an oxane (tetrahydropyran) and an azaspirodecane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxa-2-azaspiro[4.5]decan-6-ol typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide . The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
8-Oxa-2-azaspiro[4.5]decan-6-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
8-Oxa-2-azaspiro[4.5]decan-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential as a scaffold in drug design and development.
Medicine: Explored for its biological activity, including potential anticancer and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Oxa-2-azaspiro[4.5]decan-6-ol involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-8-azaspiro[4.5]decan-3-ol: Similar structure but with different functional groups.
6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one: A more complex spirocyclic compound with additional functional groups.
Uniqueness
8-Oxa-2-azaspiro[4.5]decan-6-ol is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H15NO2 |
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Molecular Weight |
157.21 g/mol |
IUPAC Name |
8-oxa-2-azaspiro[4.5]decan-6-ol |
InChI |
InChI=1S/C8H15NO2/c10-7-5-11-4-2-8(7)1-3-9-6-8/h7,9-10H,1-6H2 |
InChI Key |
XDZILUOZYVPHKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12CCOCC2O |
Origin of Product |
United States |
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